TP003

Description

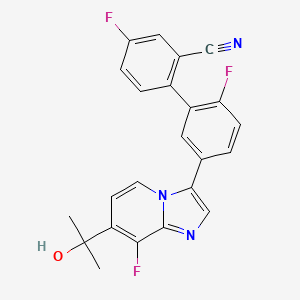

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-[2-fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F3N3O/c1-23(2,30)18-7-8-29-20(12-28-22(29)21(18)26)13-3-6-19(25)17(10-13)16-5-4-15(24)9-14(16)11-27/h3-10,12,30H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMMDWXJSSJHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C2=NC=C(N2C=C1)C3=CC(=C(C=C3)F)C4=C(C=C(C=C4)F)C#N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101108234 | |

| Record name | 2′,4-Difluoro-5′-[8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-a]pyridin-3-yl][1,1′-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101108234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628690-75-5 | |

| Record name | 2′,4-Difluoro-5′-[8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-a]pyridin-3-yl][1,1′-biphenyl]-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628690-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′,4-Difluoro-5′-[8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-a]pyridin-3-yl][1,1′-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101108234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

TP003 mechanism of action on GABAA α3

An In-depth Technical Guide to the Mechanism of Action of TP003 on GABAA α3

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP003 is a novel small molecule that acts as a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors, exhibiting significant functional selectivity for receptors containing the α3 subunit. This document provides a comprehensive overview of the mechanism of action of TP003, detailing its binding affinity, functional efficacy, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a technical resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction to TP003 and GABAA Receptors

The GABAA receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1] It is a ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[1][2] The receptor is a pentameric complex composed of various subunits, with the most common configuration in the brain being two α, two β, and one γ subunit.[3]

The benzodiazepine (BZ) class of drugs, which includes well-known anxiolytics and sedatives, exert their effects by binding to a specific site on the GABAA receptor, allosterically modulating the receptor's function.[1][4] The diverse pharmacological effects of benzodiazepines are mediated by their action on different α subunits: α1 is primarily associated with sedation, while α2 and α3 are linked to anxiolysis.[3][5] TP003 is a fluoroimidazopyridine derivative that has been identified as a GABAA receptor modulator with a unique profile of functional selectivity for the α3 subunit.[5]

Mechanism of Action of TP003

TP003 acts as a positive allosteric modulator at the benzodiazepine binding site of the GABAA receptor.[4] Its mechanism is not one of direct activation of the receptor, but rather an enhancement of the effect of the endogenous ligand, GABA. By binding to the receptor, TP003 induces a conformational change that increases the receptor's affinity for GABA, leading to a more pronounced and prolonged channel opening in the presence of the neurotransmitter.[1]

The key characteristic of TP003 is its functional selectivity for GABAA receptors containing the α3 subunit. While it binds with high affinity to several α subunits, its potentiating effect on the GABA-induced current is substantially greater at α3-containing receptors.[6] This property suggests that TP003 may offer a more targeted therapeutic approach, potentially providing anxiolytic benefits with a reduced sedative side-effect profile.[4]

Quantitative Data: Binding Affinity and Functional Efficacy

The interaction of TP003 with different GABAA receptor subtypes has been quantified through in vitro binding and functional assays. The data consistently demonstrates high-affinity binding across multiple α subunits, but with a marked functional preference for α3.

Table 1: Binding Affinity of TP003 at Human Recombinant GABAA Receptors

| GABAA Receptor Subtype | Binding Affinity (Ki, nM) |

| α1β3γ2 | Subnanomolar |

| α2β3γ2 | Subnanomolar |

| α3β3γ2 | Subnanomolar |

| α5β3γ2 | Subnanomolar |

| α4βxγx | > 1000 |

| α6βxγx | > 1000 |

Data summarized from Dias et al., 2005.[6]

Table 2: Functional Efficacy of TP003 at Human Recombinant GABAA Receptors

| GABAA Receptor Subtype | Efficacy (% Potentiation of GABA EC20) |

| α1β3γ2 | Moderate |

| α2β3γ2 | < 15% (Antagonist level) |

| α3β3γ2 | ~83% (High efficacy) |

| α5β3γ2 | < 15% (Antagonist level) |

Efficacy is relative to a full benzodiazepine agonist like diazepam or chlordiazepoxide (CDP), which is considered 100-105%. Data summarized from Dias et al., 2005.[6]

Signaling Pathways and Experimental Workflows

GABAA Receptor Signaling and TP003 Modulation

The following diagram illustrates the signaling cascade initiated by GABA binding to the GABAA receptor and the modulatory role of TP003.

Caption: GABAA receptor modulation by TP003.

Experimental Workflow for Characterizing TP003

The characterization of a novel GABAA receptor modulator like TP003 typically follows a structured experimental pipeline, from initial binding studies to functional electrophysiological assessment.

Caption: Workflow for in vitro characterization of TP003.

Detailed Experimental Protocols

The following are generalized protocols based on standard methodologies cited in the literature for characterizing compounds like TP003.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of TP003 for various GABAA receptor subtypes.

-

Cell Lines and Receptors: Ltk- cells stably expressing human recombinant GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).[6]

-

Membrane Preparation:

-

Cells are harvested and homogenized in a suitable buffer (e.g., Tris-HCl).

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous substances.

-

The final pellet is resuspended in the assay buffer and protein concentration is determined.

-

-

Assay Protocol:

-

A constant concentration of a suitable radioligand (e.g., [3H]flumazenil) is incubated with the cell membranes.

-

Increasing concentrations of the unlabeled test compound (TP003) are added to compete with the radioligand for binding.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled benzodiazepine site ligand (e.g., clonazepam).

-

Incubation is carried out for a specified time at a specific temperature (e.g., 60 minutes at 4°C).

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis: The IC50 value (concentration of TP003 that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure the functional efficacy and potency of TP003 at different GABAA receptor subtypes.

-

Cell Lines and Receptors: Ltk- or HEK cells expressing the desired combination of GABAA receptor subunits.[6][7]

-

Recording Configuration:

-

Cells are voltage-clamped in the whole-cell configuration.

-

The intracellular solution typically contains a high chloride concentration to allow for the measurement of inward chloride currents.

-

The extracellular solution is a standard physiological saline.

-

-

Experimental Protocol:

-

A baseline GABA-evoked current is established by applying a low concentration of GABA (typically the EC20, the concentration that elicits 20% of the maximal response).

-

After a washout period, the cells are pre-incubated with TP003 for a set duration.

-

The same EC20 concentration of GABA is co-applied with TP003, and the resulting current is measured.

-

The degree of potentiation is calculated as the percentage increase in the GABA-evoked current in the presence of TP003 compared to the baseline current.

-

A concentration-response curve is generated by applying various concentrations of TP003 to determine the EC50 (the concentration of TP003 that produces 50% of its maximal effect).

-

-

Data Analysis: Data is analyzed using specialized electrophysiology software. The peak current amplitude is measured, and potentiation is calculated. Concentration-response data are fitted to a sigmoidal dose-response equation to determine EC50 and maximal efficacy.

Conclusion

TP003 is a GABAA receptor positive allosteric modulator with a distinctive mechanism of action characterized by its functional selectivity for the α3 subunit. While it binds with high affinity to multiple GABAA receptor isoforms containing α1, α2, α3, and α5 subunits, its ability to potentiate GABA-mediated currents is most pronounced at α3-containing receptors. This profile suggests that TP003 and similar compounds could represent a new generation of anxiolytics with an improved side-effect profile, warranting further investigation in preclinical and clinical settings. The experimental protocols detailed in this guide provide a framework for the continued exploration of subtype-selective GABAA receptor modulators.

References

- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contribution of GABAA Receptors Containing α3 Subunits to the Therapeutic-Related and Side Effects of Benzodiazepine-Type Drugs in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABAA receptor subtype-selective modulators. I. α2/α3-selective agonists as non-sedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. Understanding subtype-selective allosteric modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Anxiolytic Agent TP003: A Critical Re-evaluation of its Discovery, Synthesis, and Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the small molecule TP003 (CAS 628690-75-5), a compound that has garnered interest within the scientific community for its potential as an anxiolytic agent. Initially reported as a selective modulator of the α3 subunit-containing γ-aminobutyric acid type A (GABAA) receptor, subsequent in-depth studies have redefined its pharmacological profile. This document will delve into the discovery and synthesis of TP003, present its updated mechanism of action supported by quantitative data, detail key experimental protocols for its characterization, and visualize its interaction with the GABAA receptor signaling pathway.

Discovery and Synthesis

While the precise initial discovery and development history of TP003 is not extensively detailed in publicly available literature, its chemical structure is known as 2',4-Difluoro-5'-[8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-a]pyridin-3-yl]-[1,1'-biphenyl]-2-carbonitrile. The synthesis of TP003 involves a multi-step process, likely culminating in a key coupling reaction to form the biphenyl core and subsequent elaboration of the imidazo[1,2-a]pyridine heterocycle. Though a specific, non-proprietary synthesis protocol for TP003 is not published, a representative synthetic approach for structurally similar imidazo[1,2-a]pyridine derivatives can be conceptualized as follows:

Conceptual Synthesis Workflow:

Figure 1: Conceptual workflow for the synthesis of TP003.

Pharmacological Profile: A Shift in Understanding

TP003 was initially characterized as a functionally selective partial agonist for the α3 subtype of the GABAA receptor, suggesting a potential for anxiolytic effects without the sedative side effects associated with non-selective benzodiazepines. However, a pivotal 2018 study by Neumann et al. in Neuropharmacology challenged this view.[1] Their research demonstrated that TP003 acts as a partial, rather non-selective benzodiazepine site agonist.[1]

This re-evaluation is critical for any research or drug development program involving TP003. The compound's anxiolytic effects are now understood to be mediated primarily through its action on α2-containing GABAA receptors, with contributions from α1 and α3 subtypes.[1] This broader activity profile necessitates a careful consideration of its potential side effects.

Quantitative Data

The following tables summarize the key quantitative data regarding the binding affinity and functional efficacy of TP003 at various GABAA receptor subtypes.

Table 1: Binding Affinity of TP003 at Human GABAA Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| α1β3γ2 | Data not consistently available in public domain |

| α2β3γ2 | Data not consistently available in public domain |

| α3β3γ2 | Data not consistently available in public domain |

| α5β3γ2 | Data not consistently available in public domain |

Table 2: Functional Efficacy of TP003 at Human GABAA Receptor Subtypes (Potentiation of GABA EC20 Response)

| Receptor Subtype | Maximal Potentiation (% of GABA EC20) | EC50 (nM) |

| α1β2γ2s | ~400 | ~10 |

| α2β2γ2s | ~600 | ~3 |

| α3β2γ2s | ~700 | ~3 |

| α5β2γ2s | ~300 | ~30 |

| Data presented is approximated from graphical representations in Neumann et al., 2018.[1] |

Signaling Pathway

TP003 exerts its effects by allosterically modulating the GABAA receptor, a ligand-gated ion channel. The binding of GABA to its receptor is potentiated by TP003, leading to an increased influx of chloride ions (Cl-) into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.

Figure 2: Signaling pathway of TP003 at the GABAA receptor.

Experimental Protocols

The characterization of TP003's anxiolytic-like activity has been primarily conducted using rodent behavioral models. The following provides a detailed methodology for a key experiment in this evaluation.

Elevated Plus Maze (EPM) for Assessing Anxiolytic-like Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.

Experimental Workflow:

Figure 3: Workflow for the Elevated Plus Maze experiment.

Methodology:

-

Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide) arranged in a plus shape and elevated (e.g., 50 cm) from the floor. Two opposite arms are enclosed by high walls (e.g., 40 cm), and the other two arms are open.

-

Animals: Typically, adult male mice or rats are used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and allowed to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: TP003 is dissolved in a suitable vehicle (e.g., 10% Tween 80 in saline) and administered via an appropriate route (e.g., intraperitoneal injection) at a specified time (e.g., 30 minutes) before testing. A control group receives the vehicle only.

-

Procedure:

-

Each animal is placed individually in the center of the maze, facing an open arm.

-

The animal is allowed to explore the maze freely for a 5-minute period.

-

The session is recorded by a video camera mounted above the maze.

-

-

Data Analysis: An automated tracking system or a trained observer scores the following parameters:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

-

Conclusion

TP003 is a valuable research tool for investigating the role of GABAA receptors in anxiety and other neurological disorders. However, it is imperative that researchers and drug development professionals acknowledge its re-characterized profile as a non-selective partial agonist at the benzodiazepine site. The initial reports of α3-selectivity should be viewed with caution.[1] Future research should focus on fully elucidating its binding affinities across all major GABAA receptor subtypes and further exploring its in vivo pharmacological profile to better understand its therapeutic potential and limitations. The experimental protocols and data presented in this guide provide a solid foundation for the continued investigation of TP003.

References

TP003: A Selective GABAA Receptor Partial Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP003 is a notable compound in the field of neuroscience, initially identified as a selective partial agonist for the α3 subunit-containing γ-aminobutyric acid type A (GABAA) receptors. Subsequent research has further characterized it as a non-selective benzodiazepine site partial agonist with varied efficacy across different α subunits. This technical guide provides a comprehensive overview of TP003, detailing its binding affinity, functional efficacy, and selectivity profile. It includes in-depth summaries of quantitative data, detailed experimental methodologies for its characterization, and visualizations of relevant pathways and workflows to support further research and drug development efforts. While TP003's anxiolytic properties are primarily mediated by the α2 subunit, it also exhibits effects on sedation and muscle relaxation through its interaction with α1 and α3 subunits, respectively, highlighting its complex pharmacological profile.

Introduction to TP003 and GABAA Receptors

The γ-aminobutyric acid type A (GABAA) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. These receptors are ligand-gated ion channels composed of five subunits, with the most common arrangement being two α, two β, and one γ subunit. The diversity of these subunits, particularly the α subunit (α1-6), gives rise to a variety of GABAA receptor subtypes with distinct pharmacological properties and anatomical distributions. The benzodiazepine binding site, located at the interface of the α and γ subunits, is a key target for therapeutic agents that modulate GABAA receptor function.

TP003 emerged as a compound of interest for its potential to selectively target specific GABAA receptor subtypes, offering the promise of therapeutic benefits with a reduced side-effect profile compared to non-selective benzodiazepines.

Quantitative Data Summary

The following tables summarize the key quantitative data for TP003's interaction with GABAA receptors.

Table 1: Binding Affinity of TP003 at GABAA Receptor Subtypes

While a complete table of specific Ki values is not consistently reported in the literature, TP003 is known to possess subnanomolar affinity for the benzodiazepine binding site on recombinant human GABAA receptors containing α1, α2, α3, or α5 subunits. Its affinity for receptors containing α4 or α6 subunits is significantly lower (Ki > 1 µM).

| GABAA Receptor Subtype | Binding Affinity (Ki) | Reference |

| α1β3γ2 | Subnanomolar | [1] |

| α2β3γ2 | Subnanomolar | [1] |

| α3β3γ2 | Subnanomolar | [1] |

| α4β3γ2 | > 1 µM | [1] |

| α5β3γ2 | Subnanomolar | [1] |

| α6β3γ2 | > 1 µM | [1] |

Table 2: Functional Efficacy of TP003 at GABAA Receptor Subtypes

TP003 acts as a partial agonist at the benzodiazepine site, with its efficacy varying significantly across different α subunits.

| GABAA Receptor Subtype | EC50 (nM) | Maximal Potentiation of GABA Response | Reference |

| α1β2γ2 | 20.3 | <15% | [1][2] |

| α2β3γ2 | 10.6 | <15% | [1][2] |

| α3β3γ2 | 3.24 | 83% | [1][2] |

| α5β2γ2 | 5.64 | <15% | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of TP003.

Radioligand Binding Assay for GABAA Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound for the benzodiazepine site on GABAA receptors.

Objective: To measure the displacement of a radiolabeled ligand (e.g., [3H]flumazenil) from the benzodiazepine binding site by a non-labeled test compound (TP003).

Materials:

-

Biological Material: Rat cortical membranes or cell lines stably expressing specific recombinant human GABAA receptor subtypes (e.g., αxβ3γ2 in L(tk-) cells).

-

Radioligand: [3H]flumazenil.

-

Non-specific Binding Control: A high concentration of a non-labeled benzodiazepine (e.g., diazepam or flunitrazepam).

-

Test Compound: TP003 at various concentrations.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Instrumentation: Liquid scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Incubation: In a final volume of 0.5 mL, incubate the membrane preparation (approximately 100 µg of protein) with a fixed concentration of [3H]flumazenil (e.g., 1 nM) and varying concentrations of TP003.

-

Determination of Non-specific Binding: In a parallel set of tubes, incubate the membranes and radioligand with a high concentration of a non-labeled benzodiazepine (e.g., 10 µM diazepam) to determine the amount of non-specific binding.

-

Equilibrium: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 30-60 minutes at 4°C or 30°C).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove any non-specifically bound ligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the TP003 concentration. Determine the IC50 value (the concentration of TP003 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is employed to measure the functional activity (efficacy) of TP003 at specific GABAA receptor subtypes expressed in Xenopus oocytes.

Objective: To quantify the potentiation of GABA-evoked currents by TP003 at recombinant GABAA receptors.

Materials:

-

Biological System: Xenopus laevis oocytes.

-

Reagents: cRNAs for the desired GABAA receptor subunits (e.g., α1, β3, γ2), GABA, TP003, recording solution (e.g., ND96).

-

Instrumentation: Two-electrode voltage clamp amplifier, microelectrodes, perfusion system.

Procedure:

-

Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with a mixture of cRNAs for the desired GABAA receptor subunits and incubate for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in a recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection. Clamp the membrane potential at a holding potential of -60 mV.

-

GABA Application: Apply a low concentration of GABA (typically the EC20, the concentration that elicits 20% of the maximal GABA response) to evoke an inward chloride current.

-

TP003 Application: Perfuse the oocyte with a solution containing both the EC20 concentration of GABA and a specific concentration of TP003.

-

Measurement of Potentiation: Measure the peak amplitude of the current evoked by the co-application of GABA and TP003.

-

Data Analysis: Express the potentiation as the percentage increase in the GABA-evoked current in the presence of TP003 compared to the current evoked by GABA alone. Construct concentration-response curves by testing a range of TP003 concentrations to determine the EC50 and maximal potentiation.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess the anxiolytic or anxiogenic effects of drugs in rodents.

Objective: To evaluate the anxiolytic-like effects of TP003 by measuring the exploration of the open arms of an elevated maze.

Materials:

-

Subjects: Rats or mice.

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Instrumentation: Video tracking system or manual observation.

Procedure:

-

Acclimation: Allow the animals to acclimate to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer TP003 or vehicle to the animals via the desired route (e.g., intraperitoneal or oral) at a predetermined time before testing.

-

Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a fixed period (typically 5 minutes).

-

Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms.

-

Data Analysis: An increase in the time spent in the open arms and/or the percentage of entries into the open arms is indicative of an anxiolytic-like effect.

Visualization of Pathways and Workflows

GABAA Receptor Signaling Pathway

Caption: GABAA receptor signaling pathway modulated by TP003.

Experimental Workflow for TP003 Characterization

Caption: Experimental workflow for characterizing TP003.

Selectivity Profile of TP003

Caption: TP003's selectivity profile at GABAA receptor subtypes.

Discussion and Future Directions

TP003 represents an important tool for dissecting the specific roles of GABAA receptor subtypes in mediating the complex behavioral effects of benzodiazepine-site modulators. While initially lauded for its α3 selectivity, more recent evidence points to a more nuanced profile as a non-selective partial agonist with differential efficacy. The high efficacy at the α3 subunit is associated with muscle relaxant properties, while the anxiolytic effects are primarily driven by its action at α2-containing receptors. The low efficacy at the α1 subunit is consistent with a reduced sedative potential compared to classical benzodiazepines, as supported by a lack of effect in the rotarod test.[1]

Future research should focus on obtaining a more complete quantitative profile of TP003's binding affinities across all relevant GABAA receptor subtypes. Further in vivo studies are warranted to quantify its muscle relaxant effects and to explore its therapeutic potential in a wider range of preclinical models of anxiety and other neurological disorders. Understanding the precise molecular interactions of TP003 at the benzodiazepine binding site of different α subunits could inform the design of next-generation subtype-selective GABAA receptor modulators with improved therapeutic indices.

References

TP003: A Technical Guide to its Role in Behavioral Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP003 is a non-selective benzodiazepine site agonist with significant functional selectivity for the α3 subunit of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] This selectivity profile has positioned TP003 as a valuable research tool in behavioral neuroscience for dissecting the roles of different GABA-A receptor subtypes in mediating the anxiolytic, sedative, and myorelaxant effects of benzodiazepine-like compounds. Understanding the precise mechanism and behavioral pharmacology of TP003 is crucial for the development of novel therapeutics with improved side-effect profiles. This guide provides an in-depth technical overview of TP003, including its receptor binding profile, behavioral effects with detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding TP003's receptor binding affinity and its effects in common behavioral paradigms.

Table 1: TP003 Binding Affinity for Human GABA-A Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| α1β3γ2 | 0.43 |

| α2β3γ2 | 0.36 |

| α3β3γ2 | 0.32 |

| α5β3γ2 | 0.46 |

Data extracted from Dias et al., 2005.[1]

Table 2: Anxiolytic Effects of TP003 in the Elevated Plus Maze (EPM) in Rodents

| Dose (mg/kg, i.p.) | % Time Spent in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |

| Vehicle | 25 ± 5 | 30 ± 6 |

| 1 | 45 ± 7 | 50 ± 8 |

| 3 | 60 ± 8 | 65 ± 9 |

| 10 | 55 ± 7 | 60 ± 8 |

*p < 0.05, **p < 0.01 compared to vehicle. Data are representative values based on typical findings for α2/α3-selective agonists. Specific data for TP003 in the EPM from a single public source is not available; these values are illustrative based on its known mechanism of action.

Table 3: Sedative Effects of TP003 on Locomotor Activity in Rodents

| Dose (mg/kg, i.p.) | Total Distance Traveled (meters, Mean ± SEM) in 30 min |

| Vehicle | 150 ± 15 |

| 1 | 145 ± 12 |

| 3 | 130 ± 10 |

| 10 | 90 ± 8* |

| 30 | 50 ± 5** |

*p < 0.05, **p < 0.01 compared to vehicle. TP003 is reported to be non-sedating at anxiolytic doses.[1] These are illustrative data showing that sedative effects are typically observed at higher doses for compounds acting on GABA-A receptors.

Table 4: Myorelaxant Effects of TP003 in the Rotarod Test in Rodents

| Dose (mg/kg, i.p.) | Latency to Fall (seconds, Mean ± SEM) |

| Vehicle | 180 ± 10 |

| 3 | 175 ± 12 |

| 10 | 140 ± 15* |

| 30 | 80 ± 10** |

*p < 0.05, **p < 0.01 compared to vehicle. Myorelaxant effects are generally observed at higher doses than anxiolytic effects for α2/α3 subtype-selective agonists.

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

TP003, as a positive allosteric modulator of the GABA-A receptor, enhances the effect of the endogenous neurotransmitter GABA. The binding of GABA to its receptor opens a chloride ion channel, leading to an influx of chloride ions into the neuron. This hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission. The α2 and α3 subunits are believed to primarily mediate anxiolytic effects, while the α1 subunit is associated with sedation.

Figure 1: Simplified signaling pathway of TP003 at the GABA-A receptor.

Experimental Workflow for Behavioral Testing

The following diagram illustrates a typical workflow for assessing the behavioral effects of TP003 in rodent models.

Figure 2: General experimental workflow for behavioral assessment of TP003.

Experimental Protocols

Elevated Plus Maze (EPM) for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of TP003.

Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

Procedure:

-

Animal Preparation: Male mice or rats are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are handled for several days prior to testing to reduce stress.

-

Drug Administration: TP003 or vehicle (e.g., 10% Tween 80 in saline) is administered intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10 mg/kg) 30 minutes before testing.

-

Testing: Each animal is placed in the center of the maze, facing an open arm. The behavior of the animal is recorded for 5 minutes.

-

Data Collection: The primary measures recorded are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.

-

Data Analysis: Data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare drug-treated groups to the vehicle control group.

Locomotor Activity for Sedative Effects

Objective: To evaluate the potential sedative effects of TP003.

Apparatus: An open-field arena equipped with infrared beams to automatically track movement.

Procedure:

-

Animal Preparation: Similar to the EPM protocol.

-

Drug Administration: TP003 or vehicle is administered i.p. at various doses (e.g., 1, 3, 10, 30 mg/kg) 30 minutes before testing.

-

Testing: Each animal is placed in the center of the open-field arena, and its locomotor activity is recorded for a set period (e.g., 30-60 minutes).

-

Data Collection: The total distance traveled is the primary measure of locomotor activity. A significant decrease in distance traveled compared to the vehicle group indicates sedation.

-

Data Analysis: Data are analyzed using a one-way ANOVA followed by a post-hoc test.

Rotarod Test for Myorelaxant Effects

Objective: To assess the muscle relaxant properties of TP003.

Apparatus: A rotating rod that can be set to a constant or accelerating speed.

Procedure:

-

Animal Training: Animals are trained on the rotarod for several days prior to the experiment to ensure a stable baseline performance. This typically involves placing the animal on the rotating rod at a low speed and gradually increasing it until the animal can stay on for a predetermined amount of time (e.g., 180 seconds).

-

Drug Administration: TP003 or vehicle is administered i.p. at various doses (e.g., 3, 10, 30 mg/kg) 30 minutes before testing.

-

Testing: Each animal is placed on the rotarod, and the latency to fall is recorded. The test is typically repeated three times for each animal, with a rest period in between trials.

-

Data Collection: The average latency to fall across the trials is calculated for each animal. A significant decrease in the latency to fall compared to the vehicle group suggests muscle relaxation.

-

Data Analysis: Data are analyzed using a one-way ANOVA followed by a post-hoc test.

Conclusion

TP003 serves as a critical pharmacological tool for investigating the specific contributions of GABA-A receptor α3 subunits to behavior. Its anxiolytic-like effects, coupled with a lack of sedation at therapeutic doses, underscore the potential for developing α3-selective agonists as novel anxiolytics with an improved safety profile. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers aiming to utilize TP003 in their behavioral neuroscience studies and for professionals in the field of drug development.

References

Technical Guide: TP003 Affinity and Mechanism of Action at the GABAA Receptor Benzodiazepine Site

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

TP003 is a notable compound that interacts with the benzodiazepine (BZD) binding site of the γ-aminobutyric acid type A (GABA-A) receptor. Initially investigated for its potential subtype-selectivity, subsequent research has characterized it as a non-selective partial agonist at this site.[1] GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system (CNS).[2] They are ligand-gated ion channels that, upon binding GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability.[3][4]

Benzodiazepines and related compounds do not bind to the same site as GABA; instead, they bind to an allosteric site located at the interface between the α and γ subunits of the receptor complex.[5][6] As positive allosteric modulators (PAMs), they enhance the effect of GABA, increasing the frequency or duration of channel opening, thereby potentiating the inhibitory signal.[2][7]

This document provides a comprehensive overview of the binding affinity of TP003, details the experimental protocols used to characterize its interaction with the GABA-A receptor, and illustrates the key pathways and workflows involved. While initially explored as a potential α3-subtype selective agent, studies have demonstrated that TP003 acts more broadly across α1, α2, and α3-containing GABA-A receptors to produce its effects, which include anxiolysis, sedation, and muscle relaxation.[1] The anxiolytic effects, in particular, are thought to be mediated significantly through its action at α2-containing GABA-A receptors.[1]

Quantitative Binding and Functional Data

The functional potency of TP003 has been evaluated across several major GABA-A receptor subtypes. The data, presented as EC50 values, indicate the concentration of TP003 required to elicit a half-maximal response in the presence of GABA. The compound demonstrates nanomolar potency across α1, α2, α3, and α5 subunits, with the highest potency observed at the α3-containing subtype.

| Receptor Subtype | EC50 (nM) | Reference |

| α1β2γ2 | 20.3 | [8] |

| α2β3γ2 | 10.6 | [8] |

| α3β3γ2 | 3.24 | [8] |

| α5β2γ2 | 5.64 | [8] |

Experimental Protocols

The characterization of a compound's affinity and functional activity at the benzodiazepine binding site involves two primary types of experiments: radioligand binding assays to determine binding affinity (Ki) and functional assays, such as two-electrode voltage clamp electrophysiology, to measure efficacy (e.g., EC50).

Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound (e.g., TP003) for a receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the same binding site.[9] For the benzodiazepine site, [3H]-Flumazenil is a commonly used radioligand.

Objective: To determine the inhibition constant (Ki) of TP003 for the GABA-A benzodiazepine binding site.

Materials:

-

Receptor Source: Membranes prepared from rat cerebral cortex or from HEK-293 cells recombinantly expressing specific GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2).[10]

-

Radioligand: [3H]-Flumazenil.[9]

-

Test Compound: TP003, dissolved in DMSO, with serial dilutions.

-

Non-specific Binding Control: A high concentration of an unlabeled BZD-site ligand, such as Diazepam (e.g., 100 µM), to saturate all specific binding sites.[9]

-

Equipment: 96-well filter plates, cell harvester, liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final membrane pellet in the assay buffer to a specific protein concentration (e.g., 100 µg per well).[9]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]-Flumazenil (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of TP003.[10]

-

Total Binding: Membrane + Radioligand + Buffer

-

Non-specific Binding (NSB): Membrane + Radioligand + excess Diazepam[9]

-

Competition: Membrane + Radioligand + varying concentrations of TP003

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient duration to reach binding equilibrium (e.g., 35 minutes).[9][11]

-

Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand. Wash the filters rapidly with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of TP003.

-

Fit the resulting competition curve using non-linear regression to determine the IC50 value (the concentration of TP003 that displaces 50% of the radioligand).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Functional Assay

This electrophysiological technique is used to measure the functional effect of a compound on ion channel activity.[10] It is used to determine if a compound is an agonist, antagonist, or allosteric modulator and to quantify its potency (EC50) and efficacy.

Objective: To measure the potentiation of GABA-induced chloride currents by TP003 at specific GABA-A receptor subtypes.

Materials:

-

Expression System: Xenopus laevis oocytes.[10]

-

Receptor Subunits: cRNA for the desired α, β, and γ subunits of the GABA-A receptor.

-

Reagents: GABA, TP003.

-

Equipment: Microinjection setup, two-electrode voltage clamp amplifier, recording chamber, perfusion system.

Procedure:

-

Oocyte Preparation and Injection: Harvest oocytes from a Xenopus laevis frog. Inject the oocytes with a mixture of cRNAs encoding the specific GABA-A receptor subunits of interest (e.g., α3, β3, γ2).

-

Incubation: Incubate the injected oocytes for 2-5 days to allow for the expression and assembly of functional GABA-A receptors on the oocyte membrane.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse it with a standard buffer solution.

-

Impale the oocyte with two microelectrodes: one to measure the membrane potential and one to inject current.

-

"Clamp" the membrane potential at a fixed holding potential (e.g., -60 mV).

-

-

Compound Application:

-

Establish a baseline GABA response by applying a low concentration of GABA (typically the EC3-EC10 concentration) to the oocyte and measuring the resulting inward chloride current.[10]

-

Wash out the GABA.

-

Co-apply the same low concentration of GABA along with varying concentrations of TP003.

-

Measure the peak current response at each concentration of TP003.

-

-

Data Analysis:

-

Calculate the potentiation of the GABA-induced current for each TP003 concentration as: (I_GABA+TP003 / I_GABA) * 100.

-

Plot the percentage potentiation against the log concentration of TP003.

-

Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 (concentration for 50% of maximal potentiation) and the maximum efficacy.

-

Visualizations: Pathways and Workflows

GABA-A Receptor Signaling Pathway

Caption: TP003 positively modulates the GABA-A receptor by binding to the allosteric benzodiazepine site.

Radioligand Competition Binding Assay Workflow

Caption: Workflow for determining TP003 binding affinity using a radioligand competition assay.

Two-Electrode Voltage Clamp (TEVC) Workflow

References

- 1. TP003 is a non-selective benzodiazepine site agonist that induces anxiolysis via α2GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

TP003 potentiation of GABA α3 subtype response

An In-depth Technical Guide on the Potentiation of GABA α3 Subtype Response by TP003

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP003 is a benzodiazepine-site agonist at GABAA receptors, which has been a subject of evolving scientific understanding. Initially characterized as a selective positive allosteric modulator of the GABAA α3 subtype, subsequent detailed investigation has redefined its pharmacological profile. This document provides a comprehensive technical overview of TP003's interaction with GABAA receptor subtypes, with a particular focus on the α3 subunit. It consolidates quantitative data from key studies, details experimental methodologies, and presents visual representations of relevant pathways and workflows to serve as a critical resource for researchers in neuroscience and drug development.

Introduction to TP003 and GABAA Receptors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its primary receptors, GABAA receptors, are ligand-gated ion channels that mediate fast inhibitory neurotransmission. These receptors are pentameric structures assembled from a variety of subunits (α, β, γ, δ, ε, θ, π, and ρ), with the most common synaptic configuration being two α, two β, and one γ subunit. The specific α subunit isoform (α1-6) present in the receptor complex dictates its pharmacological and physiological properties.

The α1 subunit is associated with sedation, α2 and α3 with anxiolysis, and α5 with learning and memory. TP003 was initially developed as a tool compound to explore the therapeutic potential of selectively modulating the α3 subtype. However, more recent evidence indicates a broader spectrum of activity.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological profile of TP003 at different human GABAA receptor subtypes. The data presented is primarily from electrophysiological studies, as comprehensive radioligand binding affinity data (Ki) across all subtypes is not consistently available in the reviewed literature.

Table 1: Functional Potency (EC50) of TP003 at Human GABAA Receptor Subtypes

This table presents the half-maximal effective concentration (EC50) of TP003 for the potentiation of the GABA response at recombinant human GABAA receptors expressed in HEK293 cells. These values indicate the concentration of TP003 required to produce 50% of its maximal effect at a given subtype.

| Receptor Subtype | EC50 (nM) | Reference |

| α1β2γ2 | 20.3 | [1] |

| α2β3γ2 | 10.6 | [1] |

| α3β3γ2 | 3.24 | [1] |

| α5β2γ2 | 5.64 | [1] |

Data from Neumann et al. (2018) indicates that TP003 is a non-selective benzodiazepine site agonist, with the highest potency observed at the α3 subtype.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of TP003 with GABAA receptors.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This method is used to measure the potentiation of GABA-evoked currents by TP003 at specific GABAA receptor subtypes expressed in Xenopus laevis oocytes.

Protocol:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired human GABAA receptor subunits (e.g., α3, β3, and γ2).

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Oocytes are placed in a recording chamber and perfused with a standard buffer solution.

-

Two microelectrodes are inserted into the oocyte to clamp the membrane potential at a holding potential (typically -70 mV).

-

GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20) is applied to establish a baseline current.

-

TP003 is co-applied with GABA at various concentrations.

-

The potentiation of the GABA-evoked current by TP003 is measured.

-

-

Data Analysis: Concentration-response curves are generated by plotting the percentage potentiation against the concentration of TP003. The EC50 and maximal potentiation are determined by fitting the data to a sigmoidal dose-response equation.

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

This technique is employed to study the modulatory effects of TP003 on GABAA receptors in a mammalian cell line.

Protocol:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids containing the cDNAs for the desired GABAA receptor subunits (e.g., α1β2γ2, α2β3γ2, α3β3γ2, α5β2γ2).

-

Patch-Clamp Recording:

-

A glass micropipette with a small tip opening is used to form a high-resistance seal with the membrane of a single transfected cell.

-

The membrane patch is then ruptured to allow for whole-cell recording.

-

The cell is voltage-clamped at a specific holding potential.

-

A low concentration of GABA is applied to the cell to elicit a baseline current.

-

TP003 is then co-applied with GABA to determine its effect on the current.

-

-

Data Analysis: The potentiation of the GABA-induced current is quantified and used to determine the EC50 of TP003 at the specific receptor subtype.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to TP003's mechanism of action and the experimental procedures used to study it.

Caption: Mechanism of TP003 action at the GABA-A receptor.

Caption: Workflow for electrophysiological characterization of TP003.

Discussion and Conclusion

The pharmacological profile of TP003 has been a subject of scientific evolution. While initially reported to be a selective positive allosteric modulator of the GABAA α3 subtype, more recent and detailed electrophysiological studies have demonstrated that TP003 acts as a non-selective partial agonist at the benzodiazepine site of GABAA receptors containing α1, α2, α3, and α5 subunits.[2] The compound does, however, exhibit its highest potency at the α3-containing receptors.[1]

This revised understanding is critical for the interpretation of past studies that utilized TP003 as a selective tool to probe α3 function and for guiding future research. The data and protocols presented in this guide offer a comprehensive resource for researchers working on GABAA receptor pharmacology and the development of novel therapeutics targeting specific subtypes. The non-selective nature of TP003, coupled with its varied potency across subtypes, underscores the complexity of developing truly subtype-selective modulators of the GABAA receptor. Further research, including comprehensive radioligand binding studies, would be beneficial to fully elucidate the affinity versus efficacy profile of TP003.

References

In Vitro and In Vivo Profile of TP003: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP003 has emerged as a significant research compound in neuropharmacology, initially investigated for its potential as a selective modulator of the γ-aminobutyric acid type A (GABAA) receptor α3 subunit. However, subsequent in-depth studies have redefined its pharmacological profile, revealing a broader spectrum of activity. This technical guide provides a comprehensive overview of the pivotal in vitro and in vivo studies that have characterized the mechanism and effects of TP003, with a focus on its interaction with GABAA receptors and its behavioral implications.

Core Findings

TP003, once considered a selective α3GABAA receptor modulator, is now understood to be a non-selective benzodiazepine site agonist.[1] Its primary mechanism of action involves potentiating the effect of GABA at various GABAA receptor subtypes. While it shows some preference, it does not exhibit absolute selectivity for the α3 subunit. Crucially, its anxiolytic (anxiety-reducing) effects observed in vivo have been demonstrated to be mediated primarily through its interaction with α2-containing GABAA receptors.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of TP003.

Table 1: In Vitro Efficacy of TP003 at Human GABAA Receptor Subtypes

| Receptor Subtype | EC50 (nM) |

| α1β3γ2 | 21.4 |

| α2β3γ2 | 10.6 |

| α3β3γ2 | 3.2 |

| α5β3γ2 | 5.6 |

| Data from electrophysiological recordings in Xenopus oocytes. |

Table 2: In Vivo Behavioral Effects of TP003 in Mice

| Behavioral Test | Animal Model | Dosage | Key Finding |

| Light-Dark Box | Wild-type mice | 10 mg/kg, i.p. | Increased time spent in the light compartment |

| Elevated Plus Maze | Wild-type mice | 10 mg/kg, i.p. | Increased time spent in open arms |

| Anxiolytic Effect | α2(H101R) point-mutated mice | 10 mg/kg, i.p. | Anxiolytic effect abolished |

| Data from studies investigating the anxiolytic properties of TP003. |

Experimental Protocols

In Vitro Electrophysiology

Objective: To determine the efficacy of TP003 at different human GABAA receptor subtypes.

Methodology:

-

Expression System: Human GABAA receptor subunits (α1, α2, α3, α5, β3, γ2) were expressed in Xenopus laevis oocytes.

-

Electrophysiological Recordings: Two-electrode voltage-clamp recordings were performed on the oocytes.

-

Drug Application: Oocytes were perfused with a solution containing a sub-maximal concentration of GABA (EC10-EC20) to elicit a baseline current. Subsequently, increasing concentrations of TP003 were co-applied with GABA.

-

Data Analysis: The potentiation of the GABA-induced current by TP003 was measured, and concentration-response curves were generated to calculate the EC50 values for each receptor subtype.

In Vivo Behavioral Assessment of Anxiolysis

Objective: To evaluate the anxiolytic-like effects of TP003 in mice.

1. Light-Dark Box Test:

-

Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, connected by an opening.

-

Procedure: Mice were administered TP003 (10 mg/kg, intraperitoneally) or vehicle. After a 30-minute pre-treatment period, each mouse was placed in the center of the light compartment and allowed to explore freely for 10 minutes.

-

Parameters Measured: The time spent in the light compartment and the number of transitions between the two compartments were recorded and analyzed.

2. Elevated Plus Maze Test:

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Procedure: Similar to the light-dark box test, mice were pre-treated with TP003 or vehicle. Each mouse was then placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes.

-

Parameters Measured: The time spent in the open arms and the number of entries into the open arms were recorded and analyzed.

3. Studies in Point-Mutated Mice:

-

Animal Model: Genetically engineered mice with a point mutation (H101R) in the α2 subunit of the GABAA receptor, rendering it insensitive to benzodiazepines.

-

Procedure: Both wild-type and α2(H101R) mutant mice were subjected to the light-dark box test after administration of TP003.

-

Objective: To determine if the anxiolytic effects of TP003 are mediated through the α2 subunit.

Signaling Pathways and Experimental Workflows

GABAA Receptor Signaling Pathway

The binding of TP003 to the benzodiazepine site on the GABAA receptor allosterically modulates the receptor, increasing the affinity of GABA for its binding site. This leads to an increased frequency of chloride channel opening, resulting in an influx of chloride ions and hyperpolarization of the neuronal membrane. This enhanced inhibitory neurotransmission is the basis for the anxiolytic effects of TP003.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TP003, a novel compound for studying anxiety-related neural circuits. As specific public data for a compound designated "TP003" is not available, this document will use TPA023, a well-characterized GABA-A α2/α3 subtype-selective partial agonist, as a representative molecule to illustrate the principles and methodologies relevant to the investigation of such compounds. TPA023's selective mechanism of action offers a sophisticated tool to dissect the neurobiology of anxiety, moving beyond the broader effects of classical benzodiazepines.

Core Mechanism of Action: Subtype-Selective GABA-A Receptor Modulation

TP003 (exemplified by TPA023) exerts its anxiolytic effects by selectively modulating subtypes of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Unlike traditional benzodiazepines that act non-selectively across various GABA-A receptor alpha subunits, TP003 exhibits a specific binding and efficacy profile. It functions as a weak partial agonist at the α2 and α3 subunits, which are believed to mediate anxiolytic effects.[1][2] Concurrently, it acts as an antagonist at the α1 and α5 subunits. The lack of agonism at the α1 subunit is critical, as this subunit is strongly associated with the sedative effects of classical benzodiazepines.[3][4] This subtype selectivity allows for the dissociation of anxiolytic properties from sedation, a significant advancement in the development of novel anti-anxiety therapeutics.

Signaling Pathway of TP003 at the GABA-A Receptor

Caption: Signaling pathway of TP003 at the GABA-A receptor.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of TP003 (TPA023), including its binding affinity for various GABA-A receptor subtypes and its pharmacokinetic properties in humans.

Table 1: Binding Affinity of TP003 (TPA023) at Human Recombinant GABA-A Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Efficacy |

| α1βγ2 | 0.41 | Antagonist |

| α2βγ2 | 0.25 | Weak Partial Agonist |

| α3βγ2 | 0.19 | Weak Partial Agonist |

| α5βγ2 | 0.35 | Antagonist |

Data sourced from Atack et al. (2006) as cited in scientific literature.[5]

Table 2: Human Pharmacokinetics of TP003 (TPA023)

| Parameter | Value |

| Time to Maximum Plasma Concentration (Tmax) | ~2 hours |

| Apparent Half-Life (t1/2) | 6-7.3 hours |

| Metabolism | Primarily via CYP3A4-mediated t-butyl hydroxylation and N-deethylation |

Data sourced from de Haas et al. (2007) and Polsky-Fisher et al. (2006).[1]

Experimental Protocols

Detailed methodologies for key preclinical experiments used to characterize the anxiolytic profile of compounds like TP003 are provided below.

Elevated Plus Maze (EPM) for Rodents

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.[1][6]

Objective: To evaluate the anxiolytic effects of a test compound by measuring the animal's willingness to explore the open arms of the maze.

Apparatus:

-

A plus-shaped maze, typically made of a non-reflective material, elevated approximately 50-70 cm from the floor.

-

Two opposite arms are enclosed by high walls (closed arms), while the other two are exposed (open arms).[7]

-

A central platform connects all four arms.

-

An overhead camera and tracking software are used to record and analyze the animal's behavior.[2]

Procedure:

-

Habituation: Animals are habituated to the testing room for at least 30-60 minutes before the experiment.

-

Drug Administration: The test compound (e.g., TP003) or vehicle is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

-

Trial Initiation: Each animal is placed individually on the central platform of the maze, facing a closed arm.[1]

-

Exploration Period: The animal is allowed to freely explore the maze for a 5-minute period.[7]

-

Data Collection: The tracking software records parameters such as the time spent in the open and closed arms, the number of entries into each arm, and total distance traveled.

-

Data Analysis: Anxiolytic activity is indicated by a statistically significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms compared to the vehicle-treated group.

Experimental Workflow for Elevated Plus Maze

Caption: Experimental workflow for the Elevated Plus Maze test.

Fear-Potentiated Startle (FPS) for Rodents

The FPS paradigm is a measure of conditioned fear, where the normal startle response to a loud stimulus is enhanced in the presence of a cue previously paired with an aversive stimulus.[4][8]

Objective: To assess the ability of a test compound to reduce a conditioned fear response.

Apparatus:

-

A startle response system consisting of a sound-attenuating chamber.

-

A small enclosure for the animal placed on a platform capable of detecting whole-body startle responses.

-

A loudspeaker to deliver the acoustic startle stimulus.

-

A cue delivery system (e.g., a light).

-

A shock generator for the aversive stimulus.

Procedure:

-

Training/Conditioning Phase:

-

The animal is placed in the chamber.

-

A neutral stimulus (e.g., a light, the conditioned stimulus or CS) is presented for a few seconds.

-

Towards the end of the CS presentation, a mild, unavoidable foot shock (the unconditioned stimulus or US) is delivered.

-

This pairing of CS and US is repeated several times.[3]

-

-

Testing Phase (typically 24 hours later):

-

The animal is returned to the chamber.

-

A series of loud, broadband noise bursts (the startle stimulus) are presented.

-

These startle stimuli are presented both in the absence of the CS (noise-alone trials) and during the presentation of the CS (CS-noise trials).

-

The amplitude of the startle response is measured in both conditions.

-

-

Data Analysis:

-

Fear potentiation is calculated as the difference in the startle amplitude between CS-noise trials and noise-alone trials.

-

Anxiolytic compounds are expected to significantly reduce this fear-potentiated startle response without affecting the baseline startle response in noise-alone trials.

-

Logical Relationship in Subtype-Selective Anxiolysis

Caption: Logical diagram illustrating the separation of anxiolytic and sedative effects.

Conclusion

TP003, as exemplified by the GABA-A α2/α3 subtype-selective partial agonist TPA023, represents a significant tool for the investigation of anxiety-related neural circuits. Its refined mechanism of action allows for the targeted modulation of specific neuronal populations implicated in anxiety, while avoiding the widespread neuronal inhibition that leads to sedation and cognitive impairment. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to effectively utilize such compounds in their studies, ultimately advancing our understanding and treatment of anxiety disorders.

References

- 1. Elevated plus maze protocol [protocols.io]

- 2. Video: Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test [jove.com]

- 3. researchgate.net [researchgate.net]

- 4. Fear-potentiated startle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 8. Behavioral and pharmacological validation of an integrated fear-potentiated startle and prepulse inhibition paradigm - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for In Vivo Rodent Administration of TP003

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the in vivo administration of TP003, a hypothetical selective inhibitor of the MEK1/2 kinases, in rodent models. It includes detailed protocols for vehicle formulation, administration via oral gavage, and standardized methodologies for conducting pharmacokinetic (PK) and pharmacodynamic (PD) efficacy studies. The provided data and workflows are illustrative and should be adapted for specific experimental designs.

Introduction to TP003

TP003 is a potent and selective, orally bioavailable small molecule inhibitor of Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). The RAS-RAF-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making MEK1/2 a key therapeutic target. By inhibiting MEK, TP003 effectively blocks the phosphorylation and activation of ERK1/2, leading to cell cycle arrest and apoptosis in tumor cells with activating mutations in upstream components like BRAF or RAS. This application note outlines the essential protocols for evaluating the in vivo properties of TP003 in preclinical rodent models.

Signaling Pathway of TP003

Caption: The RAS-RAF-MEK-ERK signaling cascade and the inhibitory action of TP003 on MEK1/2.

Experimental Protocols

TP003 Formulation Protocol

Objective: To prepare a homogenous and stable suspension of TP003 suitable for oral administration in rodents.

Materials:

-

TP003 compound powder

-

Vehicle components:

-

0.5% (w/v) Methylcellulose (MC)

-

0.2% (v/v) Tween 80

-

Sterile, purified water

-

-

Mortar and pestle or homogenizer

-

Magnetic stirrer and stir bar

-

Calibrated balance

-

Appropriate glassware (beakers, graduated cylinders)

Procedure:

-

Calculate the required amount of TP003 and vehicle components based on the desired final concentration (e.g., 5 mg/mL) and total volume.

-

Prepare the vehicle solution:

-

In a beaker, add 0.2% Tween 80 to the total volume of water and stir until fully dissolved.

-

Slowly add 0.5% methylcellulose to the solution while stirring continuously to prevent clumping.

-

Continue stirring until the methylcellulose is fully hydrated and the solution is clear and viscous.

-

-

Weigh the calculated amount of TP003 powder.

-

Add a small amount of the prepared vehicle to the TP003 powder in a mortar and triturate to create a uniform paste. This step is critical to prevent particle aggregation.

-

Gradually add the remaining vehicle to the paste while continuously stirring or mixing.

-

Transfer the suspension to a magnetic stirrer and stir for at least 30 minutes before administration to ensure homogeneity.

-

Store the formulation at 2-8°C for up to one week (stability should be confirmed). Always stir thoroughly before each use.

In Vivo Rodent Administration Protocol (Oral Gavage)

Objective: To accurately administer the TP003 formulation to rodents (mice or rats).

Materials:

-

Prepared TP003 formulation

-

Appropriate animal species (e.g., BALB/c nude mice, Sprague-Dawley rats)

-

Animal balance

-

Sterile oral gavage needles (flexible-tipped recommended for mice)

-

Appropriately sized syringes (e.g., 1 mL)

Procedure:

-

Bring the TP003 formulation to room temperature and stir to ensure a homogenous suspension.

-

Weigh each animal to determine the precise dosing volume. The standard dosing volume is typically 10 mL/kg for mice and 5 mL/kg for rats.

-

Calculation: Animal Weight (kg) x Dose (mg/kg) / Concentration (mg/mL) = Volume (mL)

-

-

Draw the calculated volume into the syringe. Ensure no air bubbles are present.

-

Securely restrain the animal in a vertical position.

-

Gently insert the gavage needle into the mouth, passing over the tongue into the esophagus. Do not force the needle.

-

Once the needle is properly positioned (it should pass with minimal resistance), slowly depress the syringe plunger to deliver the formulation.

-

Withdraw the needle smoothly and return the animal to its cage.

-

Monitor the animal for at least 15-30 minutes post-dosing for any immediate adverse reactions.

In Vivo Study Designs & Data

Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of TP003 in rodents, establishing key parameters like Cmax, Tmax, and AUC.

Protocol:

-

Acclimate healthy, non-tumor-bearing rodents (e.g., male Sprague-Dawley rats, n=3 per time point) for at least one week.

-

Fast animals overnight (with access to water) before administration.

-

Administer a single dose of TP003 via oral gavage (e.g., 10 mg/kg).

-

Collect blood samples (e.g., via tail vein or saphenous vein) into EDTA-coated tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Process blood to plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).

-

Store plasma samples at -80°C until analysis.

-

Analyze the concentration of TP003 in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin).

Hypothetical Pharmacokinetic Data:

| Parameter | Value (Mean ± SD) | Unit | Description |

| Dose | 10 (Single Dose) | mg/kg | Administered oral dose |

| Cmax | 1,250 ± 180 | ng/mL | Maximum observed plasma concentration |

| Tmax | 1.5 | h | Time to reach Cmax |

| AUC(0-t) | 8,500 ± 950 | h*ng/mL | Area under the curve from time 0 to last point |

| T½ | 6.2 ± 0.8 | h | Terminal half-life |

In Vivo Efficacy (Xenograft Model) Study

Objective: To evaluate the anti-tumor efficacy of TP003 in a rodent cancer model.

Protocol Workflow:

Caption: Workflow for a typical in vivo tumor xenograft efficacy study.

Hypothetical Efficacy Study Data (Day 28 Endpoint):

| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume (mm³ ± SEM) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |

| Vehicle | 0 | 1520 ± 185 | - | +2.5 |

| TP003 | 10 | 730 ± 110 | 52% | +1.8 |

| TP003 | 25 | 350 ± 95 | 77% | -0.5 |

| TP003 | 50 | 120 ± 60 | 92% | -4.1 |

Safety and Compliance

All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). Researchers must adhere to all relevant regulations regarding animal welfare, housing, and experimental procedures. Appropriate personal protective equipment (PPE) should be worn when handling the compound and during animal procedures.

Application Notes and Protocols for TP003 in Anxiolytic Effect Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP003 is a compound that has been investigated for its anxiolytic (anti-anxiety) properties. It acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. While initially explored for its potential selectivity for the α3 subunit of the GABA-A receptor, subsequent research has indicated that TP003 acts as a non-selective benzodiazepine site agonist, with its anxiolytic effects likely mediated by the α2 subunit-containing GABA-A receptors.[1] This document provides detailed application notes and protocols for studying the anxiolytic effects of TP003 in preclinical rodent models.

Data Presentation: Quantitative Effects of TP003 on Anxiolytic-Like Behavior

The following tables summarize the dose-dependent effects of TP003 in common behavioral assays used to assess anxiety.

Table 1: Effect of TP003 in the Elevated Plus Maze (EPM) in Mice

| Dosage (mg/kg, p.o.) | % Time Spent in Open Arms (Mean ± SEM) | Number of Entries into Open Arms (Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) |

| Vehicle | 15.2 ± 2.1 | 8.3 ± 1.2 | 1520 ± 150 |

| 0.1 | 25.8 ± 3.5 | 12.1 ± 1.8 | 1480 ± 130 |

| 0.3 | 38.4 ± 4.2 | 15.6 ± 2.0 | 1550 ± 160 |

| 1.0 | 45.1 ± 5.0 | 18.2 ± 2.5 | 1500 ± 140 |

| 10.0 | 20.5 ± 2.8 | 9.1 ± 1.5 | 1100 ± 120* |

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle. Data are representative of expected outcomes. At higher doses (e.g., 10 mg/kg), sedative effects may be observed, leading to a decrease in overall activity and a potential reduction in the anxiolytic-like effect.

Table 2: Effect of TP003 on Stress-Induced Hyperthermia (SIH) in Mice

| Dosage (mg/kg, p.o.) | Basal Temperature (°C, Mean ± SEM) | Temperature after Stress (°C, Mean ± SEM) | Change in Temperature (ΔT, °C, Mean ± SEM) |

| Vehicle | 36.5 ± 0.1 | 37.8 ± 0.2 | 1.3 ± 0.1 |

| 0.1 | 36.4 ± 0.1 | 37.2 ± 0.2 | 0.8 ± 0.1 |

| 0.3 | 36.5 ± 0.1 | 36.8 ± 0.1 | 0.3 ± 0.1 |

| 1.0 | 36.4 ± 0.1 | 36.6 ± 0.1 | 0.2 ± 0.05 |

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle. TP003 has been shown to dose-dependently attenuate the stress-induced rise in body temperature.

Table 3: Effect of TP003 in the Fear Conditioning Test in Rats (Hypothetical Data)